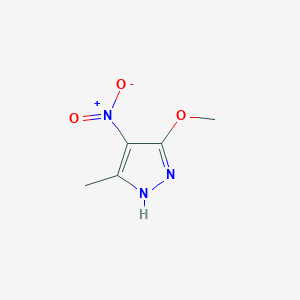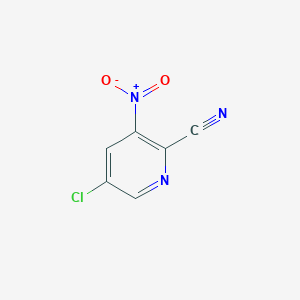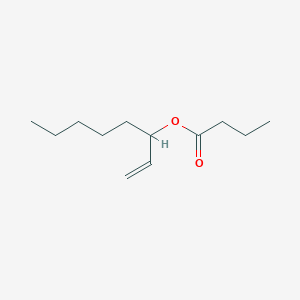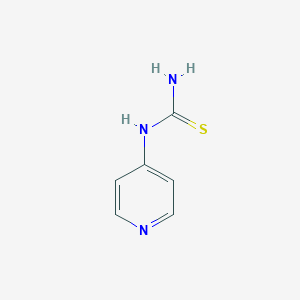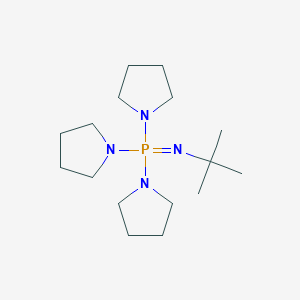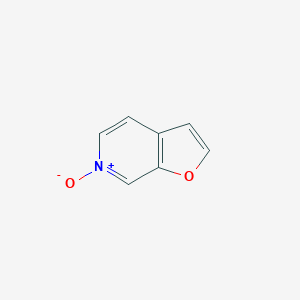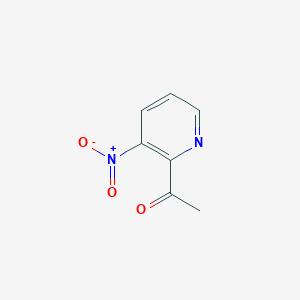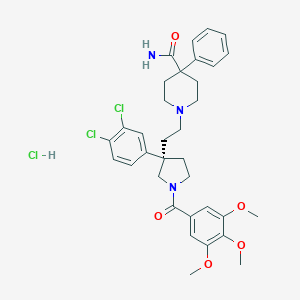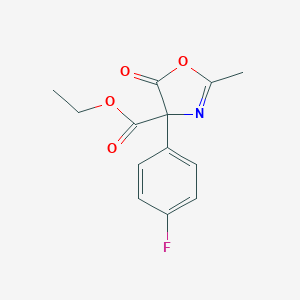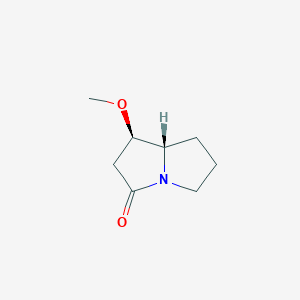
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one, also known as (-)-cytisine, is a natural alkaloid found in several plant species, including Cytisus laburnum, Laburnum anagyroides, and Sophora tomentosa. It has been used traditionally for its medicinal properties, including its ability to treat respiratory ailments, but has also been studied for its potential as a therapeutic agent for addiction and neurological disorders.
Mecanismo De Acción
(-)-Cytisine acts as a partial agonist of nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 subtype. By binding to these receptors, (-)-cytisine can mimic the effects of nicotine and reduce withdrawal symptoms in addicted individuals.
Efectos Bioquímicos Y Fisiológicos
(-)-Cytisine has been shown to have several biochemical and physiological effects. It can increase dopamine release in the brain, which may contribute to its effectiveness as a smoking cessation aid. Additionally, (-)-cytisine has been shown to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (-)-cytisine as a research tool is its relatively low cost and availability. However, its partial agonist activity and potential for off-target effects may limit its usefulness in some experiments.
Direcciones Futuras
There are several potential future directions for research on (-)-cytisine. One area of interest is its potential as a treatment for other types of addiction, including alcohol and opioid addiction. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects in different populations. Finally, (-)-cytisine may have potential as a therapeutic agent for other neurological disorders, such as schizophrenia and anxiety disorders.
Métodos De Síntesis
(-)-Cytisine can be synthesized through various methods, including extraction from plant sources or chemical synthesis. One common method involves the use of the chiral auxiliary (-)-sparteine to synthesize the desired enantiomer of (-)-cytisine.
Aplicaciones Científicas De Investigación
(-)-Cytisine has been studied extensively for its potential as a treatment for addiction, particularly nicotine addiction. Several clinical trials have shown that it can be an effective smoking cessation aid, with fewer side effects than other treatments. Additionally, (-)-cytisine has been studied for its potential as a therapeutic agent for Parkinson's disease, Alzheimer's disease, and depression.
Propiedades
Número CAS |
176484-64-3 |
|---|---|
Nombre del producto |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
(1R,8S)-1-methoxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one |
InChI |
InChI=1S/C8H13NO2/c1-11-7-5-8(10)9-4-2-3-6(7)9/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
RKVWCHREQIFPNG-NKWVEPMBSA-N |
SMILES isomérico |
CO[C@@H]1CC(=O)N2[C@H]1CCC2 |
SMILES |
COC1CC(=O)N2C1CCC2 |
SMILES canónico |
COC1CC(=O)N2C1CCC2 |
Sinónimos |
3H-Pyrrolizin-3-one,hexahydro-1-methoxy-,(1R-cis)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

